Nickel-57 can be sourced from naturally occurring nickel ores or produced artificially through nuclear reactions. It is classified under isotopes of nickel, which include Nickel-58 (the most abundant isotope), Nickel-60, and others. The specific applications of Nickel-57 often involve its use in research settings, particularly for studying metal interactions in biological systems and catalysis.
The synthesis of Nickel-57 typically involves nuclear reactions or isotopic enrichment processes. One common method includes the irradiation of Nickel-58 with neutrons in a nuclear reactor, leading to the formation of Nickel-57 through neutron capture.
Technical Details:
Nickel-57 has the same chemical structure as other nickel isotopes, characterized by its electron configuration . The molecular structure can be influenced by the compounds it forms, such as nickel complexes or nanoparticles.
The atomic mass of Nickel-57 is approximately 56.935 u. Its nuclear spin is , which makes it suitable for NMR studies.
Nickel-57 participates in various chemical reactions similar to other nickel isotopes. It can form coordination complexes with ligands such as phosphines and amines.
Technical Details:
The mechanism of action for Nickel-57 in catalytic processes generally involves the formation of active metal-ligand complexes that facilitate substrate interactions.
Research indicates that Nickel-based catalysts exhibit enhanced activity when utilizing isotopes like Nickel-57 due to their unique electronic properties, which can affect reaction kinetics and pathways.
Nickel-57 shares similar physical properties with natural nickel:
Nickel-57 exhibits typical chemical reactivity:
Relevant analyses include spectroscopic techniques such as X-ray diffraction and electron microscopy for characterizing its structural properties.
Nickel-57 has several scientific uses:
Bromodomain and PHD finger-containing (BRPF) proteins (BRPF1, BRPF2, BRPF3) function as multivalent scaffolding proteins that assemble histone acetyltransferase (HAT) complexes critical for chromatin remodeling. These proteins feature a conserved bromodomain that recognizes acetylated lysine (Kac) residues on histones, including H2AK5ac, H3K14ac, and H4K12ac [5]. The BRPF family orchestrates recruitment of MYST-family HATs (MOZ/MORF for BRPF1; HBO1 for BRPF2/3) to specific genomic loci, thereby regulating transcriptional activation [4] [10]. Unlike other epigenetic readers, BRPF bromodomains exhibit context-dependent functionality: BRPF1 governs anterior HOX gene expression and hematopoietic stem cell maintenance [8], while BRPF2-containing HBO1 complexes drive H3K14 acetylation linked to erythropoiesis and oncogenesis [5] [10].
Table 1: Structural and Chemical Profile of NI-57
| Property | Value | 
|---|---|
| Chemical Name | 4-Cyano-N-(1,3-dimethyl-2-oxo-1,2-dihydroquinolin-6-yl)-2-methoxybenzene-1-sulfonamide | 
| Molecular Weight | 383.42 g/mol | 
| Formula | C₁₉H₁₇N₃O₄S | 
| CAS Number | 1883548-89-7 | 
| Solubility (DMSO) | 100 mM (38.34 mg/mL) | 
| Primary Target | Pan-BRPF bromodomains | 
| Key Recognition Element | Acetyl-lysine binding pocket | 
The BRPF family represents a therapeutically compelling node in epigenetic regulation for three reasons:
NI-57 emerged from systematic medicinal chemistry optimization targeting the conserved Kac-binding pocket of BRPF bromodomains. Initial screening identified quinolinone sulfonamide scaffolds with moderate affinity [4] [7]. Structure-activity relationship (SAR) studies focused on:
NI-57 demonstrates balanced pan-BRPF inhibition with Kd values of 31 nM (BRPF1B), 108 nM (BRPF2), and 408 nM (BRPF3) [4] [6]. Critically, it exhibits >32-fold selectivity against BRD9 and negligible activity toward BET bromodomains (Kd >10 µM for BRD4), establishing it as a high-quality chemical probe [6] [10].
Table 2: Selectivity Profile of NI-57 Across Bromodomains
| Bromodomain | Kd (nM) | Fold Selectivity vs. BRPF1B | 
|---|---|---|
| BRPF1B | 31 ± 2 | 1 (Reference) | 
| BRPF2 | 108 ± 9 | 3.5 | 
| BRPF3 | 408 ± 32 | 13.2 | 
| BRD9 | >1,000 | >32 | 
| BRD4(1) | >10,000 | >322 | 
| CECR2 | >5,000 | >161 | 
 
                                    
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